- In Situ Evaluation of Kinetic Resolution Catalysts for Nitroaldol by Rationally Designed Fluorescence Probe, Journal of Organic Chemistry, 2011, 76(10), 3616-3625
Cas no 950194-37-3 ((-)-Benzotetramisole)
(-)-Benzotetramisole structure
Product Name:(-)-Benzotetramisole
Numero CAS:950194-37-3
MF:C15H12N2S
MW:252.334181785583
MDL:MFCD15072149
CID:1985678
PubChem ID:87561669
Update Time:2025-05-22
(-)-Benzotetramisole Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
- LogP
- (-)-Benzotetramisole
- (-)-BTM
- (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
- (S)-Benzotetramisole
- (S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
- MLS002206350
- SMR001295168
- (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
- cid_17747785
- HMS2210M19
- BDBM115080
- OR52688
- AK164829
- AB1011171
- B3549
- Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-
- (2S)-2-pheny
- (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole (ACI)
- (S)-BTM
- 950194-37-3
- SCHEMBL25226606
- (4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene
- YGCWPCVAVSIFLO-GFCCVEGCSA-N
- AKOS025147094
- DTXSID50589931
- AS-69584
- (4S)-4-PHENYL-7-THIA-2,5-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),5,8,10-TETRAENE
- MFCD15072149
- CHEMBL1602198
- CS-W012615
-
- MDL: MFCD15072149
- Inchi: 1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1
- Chiave InChI: YGCWPCVAVSIFLO-GFCCVEGCSA-N
- Sorrisi: N12C[C@H](C3C=CC=CC=3)N=C1SC1C=CC=CC2=1
Proprietà calcolate
- Massa esatta: 252.07200
- Massa monoisotopica: 252.072
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 348
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.9
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 93.0 to 97.0 deg-C
- Punto di ebollizione: 428.075°C at 760 mmHg
- Punto di infiammabilità: 212.692°C
- Indice di rifrazione: 1.736
- Solubilità: Insuluble (6.1E-3 g/L) (25 ºC),
- PSA: 45.53000
- LogP: 2.79400
(-)-Benzotetramisole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120975-1g |
(-)-Benzotetramisole |
950194-37-3 | 98% | 1g |
¥606.90 | 2023-09-04 | |
| Alichem | A059003356-1g |
(S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole |
950194-37-3 | 95% | 1g |
$306.36 | 2023-08-31 | |
| Alichem | A059003356-5g |
(S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole |
950194-37-3 | 95% | 5g |
$994.98 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3549-1G |
(-)-Benzotetramisole |
950194-37-3 | >98.0%(GC) | 1g |
¥880.00 | 2024-04-15 | |
| Chemenu | CM112107-5g |
Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)- |
950194-37-3 | 95% | 5g |
$427 | 2021-06-17 | |
| TRC | B130425-10mg |
(-)-Benzotetramisole |
950194-37-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B130425-50mg |
(-)-Benzotetramisole |
950194-37-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B130425-100mg |
(-)-Benzotetramisole |
950194-37-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015902-1g |
(-)-Benzotetramisole |
950194-37-3 | 98% | 1g |
¥461 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803606-5g |
(-)-Benzotetramisole |
950194-37-3 | 98.0% | 5g |
¥2,168.00 | 2022-10-10 |
(-)-Benzotetramisole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Triethylamine ; 12 h, 55 °C
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Triethylamine ; 12 h, 55 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ; overnight, reflux; reflux → rt
1.2 Reagents: Methanesulfonyl chloride , Diisopropylethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ; overnight, reflux
1.2 Reagents: Methanesulfonyl chloride , Diisopropylethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ; overnight, reflux
Riferimento
- Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole), Huaxue Shiji, 2010, 32(4), 293-295
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane
Riferimento
- Stereoselective synthesis of quaternary α-amino-acids [alpha-amino-acids] using chemo- and biocatalysts, 2010, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles, ACS Catalysis, 2018, 8(11), 10537-10544
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Traversing Steric Limitations by Cooperative Lewis Base/Palladium Catalysis: An Enantioselective Synthesis of α-Branched Esters Using 2-Substituted Allyl Electrophiles, Angewandte Chemie, 2018, 57(26), 7800-7803
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Methanesulfonyl chloride ; 5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ; 18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
1.2 Reagents: Methanesulfonyl chloride ; 5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ; 18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
Riferimento
- A Scalable, Chromatography-Free Synthesis of Benzotetramisole, Synthesis, 2015, 47(1), 34-41
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide , Tempo Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Solvents: 1,2-Dichloroethane ; 2 h, rt
1.3 Reagents: Triethylamine ; rt
1.2 Solvents: 1,2-Dichloroethane ; 2 h, rt
1.3 Reagents: Triethylamine ; rt
Riferimento
- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles, Organic Letters, 2019, 21(5), 1484-1487
Metodo di produzione 8
Condizioni di reazione
Riferimento
- A Regio- and Stereodivergent Synthesis of Homoallylic Amines by a One-Pot Cooperative-Catalysis-Based Allylic Alkylation/Hofmann Rearrangement Strategy, Angewandte Chemie, 2019, 58(31), 10521-10527
Metodo di produzione 9
Condizioni di reazione
Riferimento
- An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis, Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Enantioselective α-Benzylation of Acyclic Esters Using π-Extended Electrophiles, Angewandte Chemie, 2018, 57(37), 12102-12105
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Uniting C1-Ammonium Enolates and Transition Metal Electrophiles via Cooperative Catalysis: The Direct Asymmetric α-Allylation of Aryl Acetic Acid Esters, Journal of the American Chemical Society, 2016, 138(16), 5214-5217
(-)-Benzotetramisole Raw materials
- (S)-(+)-2-Phenylglycinol
- 2-chloro-1,3-benzothiazole
- (S)-N-(2-benzothiazolyl)-2-hydroxy-1-phenylethylamine
(-)-Benzotetramisole Preparation Products
(-)-Benzotetramisole Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:950194-37-3)(-)-Benzotetramisole
Numero d'ordine:A1054438
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:40
Prezzo ($):337.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:950194-37-3)(-)-苯并四咪唑
Numero d'ordine:LE5871209
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:45
Prezzo ($):discuss personally
Email:18501500038@163.com
(-)-Benzotetramisole Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
950194-37-3 ((-)-Benzotetramisole) Prodotti correlati
- 790610-82-1(Imidazo[2,1-b]benzothiazol-6-amine, 2,3-dihydro-3-methyl- (9CI))
- 78291-99-3(7-thia-2,5-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),5,8,10-tetraen-11-amine)
- 114197-08-9
- 78291-90-4(IMIDAZO[2,1-B]BENZOTHIAZOLE, 2,3-DIHYDRO-)
- 116923-41-2(Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-)
- 78292-27-0(Imidazo[2,1-b]benzothiazol-6-amine, N-ethyl-2,3-dihydro-)
- 749160-15-4(Imidazo[2,1-b]benzothiazole,5-ethyl-2,3-dihydro-)
- 739320-60-6(Imidazo[2,1-b]benzothiazole,7-ethyl-2,3-dihydro-)
- 885051-07-0((+)-Benzotetramisole)
- 1203507-02-1((2S,3R)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido2,1-b1,3benzothiazole)